beta-Naloxol hydrochloride

Description

Contextualizing Beta-Naloxol within the Morphinan (B1239233) Opioid Antagonist Chemical Space

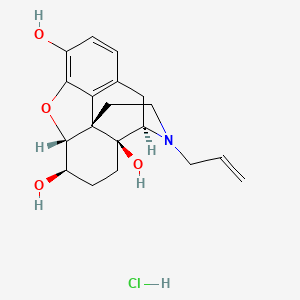

Beta-naloxol is a derivative of naloxone (B1662785) and a member of the morphinan class of opioid antagonists. wikipedia.org The morphinan structure is a complex, multi-ring system that forms the backbone of many opioid agonists and antagonists. wikipedia.org

The key structural feature differentiating beta-naloxol from its parent compound, naloxone, is the reduction of the 6-keto group to a 6-beta-hydroxyl group. wikipedia.orgnih.gov This seemingly minor modification results in a distinct stereoisomer, setting it apart from its counterpart, alpha-naloxol, where the hydroxyl group is in the alpha orientation. wikipedia.org This stereochemical difference is significant as it influences the molecule's interaction with opioid receptors.

The synthesis of beta-naloxol can be achieved from naloxone. The reduction of the ketone group in naloxone typically yields a mixture of alpha- and beta-naloxol. nih.gov A stereoselective synthesis of beta-naloxol can be accomplished from alpha-naloxol through a Mitsunobu reaction. wikipedia.org

Comprehensive Overview of Academic Research Trajectories for Beta-Naloxol Hydrochloride

Academic research on this compound has primarily focused on its synthesis, its role as a metabolite of naloxone, and its distinct pharmacological profile as an opioid receptor antagonist.

Early research in the 1970s identified alpha-naloxol as a human metabolite of naloxone. wikipedia.org Subsequent studies detailed methods for the synthesis and separation of both alpha- and beta-naloxol. nih.gov A significant portion of the research has been dedicated to comparing the in vitro and in vivo effects of beta-naloxol and its counterpart, beta-naltrexol, with their parent compounds, naloxone and naltrexone (B1662487).

A key finding from these comparative studies is the characterization of beta-naloxol as a "neutral" antagonist, in contrast to the inverse agonist properties exhibited by naloxone under conditions of chronic opioid exposure. nih.gov This has implications for understanding the mechanisms of opioid withdrawal. While inverse agonists like naloxone can precipitate a more severe withdrawal syndrome, neutral antagonists like beta-naloxol are reported to have a reduced capacity to do so, particularly at later time points after cessation of chronic morphine treatment. nih.gov

The binding affinity of naloxone and related compounds to opioid receptors has been extensively studied. Naloxone itself is a non-selective opioid receptor antagonist with the highest affinity for the mu-opioid receptor (MOR), followed by the delta-opioid receptor (DOR), and the lowest for the kappa-opioid receptor (KOR). wikipedia.org While specific binding affinity data for beta-naloxol is less commonly reported in readily accessible literature, its structural similarity to naloxone suggests it also acts as an antagonist at these receptors.

Recent research has also explored the use of naloxol (B12781492) derivatives in the development of peripherally acting mu-opioid receptor antagonists (PAMORAs), such as naloxegol, which is a PEGylated derivative of naloxol. nih.gov This line of inquiry aims to mitigate the peripheral side effects of opioids, like constipation, without affecting their central analgesic effects. nih.gov

Below is a data table summarizing key research findings related to beta-naloxol and associated compounds.

| Compound | Receptor Interaction | Key Research Finding | Reference |

| Beta-Naloxol | Neutral Opioid Antagonist | Characterized as a neutral antagonist, unlike the inverse agonist properties of naloxone under certain conditions. nih.gov | nih.gov |

| Naloxone | Inverse Agonist/Antagonist | Acts as an inverse agonist at constitutively active opioid receptors after agonist pretreatment. nih.gov | nih.gov |

| Beta-Naltrexol | Neutral Opioid Antagonist | Structurally related to beta-naloxol and also considered a neutral antagonist. researchgate.net | researchgate.net |

| Naloxone | Non-selective Antagonist | Binds with highest affinity to the mu-opioid receptor, followed by delta and kappa receptors. wikipedia.org | wikipedia.org |

| Naloxegol | Peripherally Acting Mu-Opioid Receptor Antagonist | A PEGylated derivative of naloxol developed to treat opioid-induced constipation. nih.gov | nih.gov |

Properties

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14-,17+,18+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEZXRHXAKHILC-NHJKEJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858159 | |

| Record name | (5alpha,6beta)-17-(Prop-2-en-1-yl)-4,5-epoxymorphinan-3,6,14-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55488-85-2 | |

| Record name | beta-Naloxol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5alpha,6beta)-17-(Prop-2-en-1-yl)-4,5-epoxymorphinan-3,6,14-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-NALOXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494UVT6IJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Aspects of Beta Naloxol Hydrochloride

Chemical Synthesis of Alpha-Naloxol and Beta-Naloxol Isomers

The principal approach to synthesizing naloxol (B12781492) isomers involves the reduction of the C-6 ketone of naloxone (B1662785). This transformation, while seemingly straightforward, presents a significant stereochemical challenge: the control of the configuration of the resulting secondary alcohol.

Stereoselective Reduction of the C-6 Ketone Group of Naloxone

The reduction of the C-6 ketone of naloxone typically yields a mixture of the 6α-hydroxy epimer (alpha-naloxol) and the 6β-hydroxy epimer (beta-naloxol). nih.gov The ratio of these epimers is highly dependent on the choice of reducing agent and the reaction conditions.

A common method involves the use of sodium borohydride (B1222165) (NaBH₄). This reduction generally results in a mixture of alpha- and beta-naloxol, with the alpha isomer being the major product. nih.gov For instance, reduction of naloxone with sodium borohydride can produce an epimeric mixture with an approximate ratio of 85:15 in favor of the alpha-naloxol isomer. nih.gov Other reducing agents, such as lithium aluminum hydride (LAH), can also be employed, though they may offer different stereoselectivity and require more stringent reaction conditions.

The stereoselectivity of the reduction is influenced by the steric hindrance around the C-6 ketone. The hydride attack can occur from either the axial or equatorial face of the morphinan (B1239233) ring, leading to the formation of the equatorial (alpha) or axial (beta) alcohol, respectively. The use of bulkier reducing agents can favor the formation of one isomer over the other. For example, the use of lithium tri-tert-butoxyaluminum hydride (LTBA) has been shown to significantly favor the formation of the alpha-epimer, with purities of up to 99.4% being reported. nih.gov

Table 1: Comparison of Reducing Agents for Naloxone Reduction

| Reducing Agent | Typical Solvent | Predominant Isomer | Approximate α:β Ratio | Reference |

| Sodium Borohydride (NaBH₄) | Ethanol/Water | Alpha-Naloxol | 85:15 | nih.gov |

| Lithium Tri-tert-butoxyaluminum Hydride (LTBA) | Toluene (B28343) | Alpha-Naloxol | 99.4:0.3 | nih.gov |

| N-selectride | --- | Alpha-Naloxol | 100:0 | |

| K-selectride | --- | Alpha-Naloxol | 100:0 | |

| Sodium Triacetoxyborohydride | --- | Alpha-Naloxol | 97.3:2.7 |

Epimerization and Inversion Strategies for Isomeric Control

Given that direct reduction of naloxone often yields a mixture rich in the alpha-isomer, specific strategies are required to obtain the pure beta-naloxol. This is typically achieved through epimerization or inversion of the stereochemistry at the C-6 position of the more abundant alpha-naloxol.

A well-established method for achieving this inversion is the Mitsunobu reaction. wikipedia.orgnottingham.ac.uk This reaction allows for the stereospecific inversion of a secondary alcohol. In the context of beta-naloxol synthesis, alpha-naloxol can be treated with a carboxylic acid (such as benzoic acid), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This results in the formation of an ester with inverted stereochemistry at the C-6 position. Subsequent saponification (hydrolysis) of the ester yields beta-naloxol. nottingham.ac.uk A double Mitsunobu approach can also be employed to first invert the C-6 hydroxyl and then introduce another functional group while retaining the desired stereochemistry. nottingham.ac.uk

Derivation from Naloxone and Related Opioid Scaffolds

The synthesis of beta-naloxol hydrochloride is intrinsically linked to the availability of naloxone as a starting material. nih.gov Naloxone itself is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. mdpi.com The general synthetic pathway to naloxone involves the N-demethylation of a precursor like oxycodone, followed by N-allylation. mdpi.com

The modification of the C-6 position is a common strategy in the development of new opioid receptor ligands. nih.gov Therefore, the synthetic routes developed for beta-naloxol can often be adapted to other N-substituted noroxymorphone (B159341) derivatives, such as naltrexone (B1662487), to produce the corresponding beta-naltrexol. researchgate.netnih.gov The fundamental chemistry of ketone reduction and stereochemical inversion remains applicable across this class of compounds.

Optimization of Synthetic Pathways for Research and Characterization

For research and characterization purposes, the availability of high-purity beta-naloxol is crucial. Optimization of the synthetic pathways focuses on improving the yield, stereoselectivity, and ease of purification.

One key optimization strategy involves the use of protecting groups. The phenolic hydroxyl group at the C-3 position of naloxone can be protected prior to the reduction of the C-6 ketone. A commonly used protecting group is the methoxyethoxymethyl (MEM) group. The resulting 3-O-MEM naloxone can then be subjected to stereoselective reduction. nih.gov This approach can enhance the stereoselectivity of the reduction and simplify the purification process. nih.gov For example, the LTBA reduction of 3-O-MEM naloxone in toluene at low temperatures (0-10°C) has been shown to yield the 3-O-MEM alpha-naloxol with very high stereoselectivity, minimizing the formation of the beta-isomer.

Following the synthesis, purification is a critical step. For the separation of the alpha- and beta-isomers, preparative thin-layer chromatography or column chromatography can be employed. nih.gov An alternative and often more scalable purification method involves the formation of a crystalline salt. For instance, the alpha-naloxol can be selectively precipitated as an oxalate (B1200264) salt, leaving the beta-isomer in the solution, or vice-versa depending on the conditions. google.comgoogle.com This not only aids in the separation of the epimers but also provides a stable, crystalline solid that is easier to handle and characterize. The final product is typically characterized using techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry.

Molecular and Cellular Pharmacology of Beta Naloxol Hydrochloride

Opioid Receptor Binding Affinity and Selectivity Profiling

The interaction of beta-naloxol with opioid receptors is characterized by its binding affinity, which is a measure of how strongly the ligand binds to the receptor. This is often expressed as the inhibitor constant (Ki). The selectivity profile refers to the compound's relative affinity for different receptor subtypes.

Beta-naloxol, as a derivative of naloxone (B1662785), interacts with the mu (µ) opioid receptor (MOR). akjournals.com Naloxone, the parent compound, is a non-selective opioid antagonist with the highest affinity for the µ-opioid receptor. wikipedia.orgnih.gov While specific Ki values for beta-naloxol are not consistently reported across peer-reviewed literature, its activity as a MOR antagonist in various studies implies a significant affinity for this receptor. nih.govresearchgate.net For context, studies on the related compound 6β-naltrexol demonstrate its ability to block morphine-induced effects, which are mediated by the µ-opioid receptor. researchgate.net A patent application notes that 6β-naloxol demonstrates receptor binding potency similar to related naltrexone (B1662487) analogs. google.com

Detailed binding affinity data, such as Ki values, for beta-naloxol at the delta (δ) opioid receptor (DOR) are not extensively detailed in the available academic literature. The parent compound, naloxone, generally exhibits a binding affinity for the δ-opioid receptor that is lower than its affinity for the µ-receptor. wikipedia.org The PEGylated derivative of naloxol (B12781492), naloxegol, demonstrates weak antagonism at the δ-opioid receptor, suggesting that modifications at this part of the molecule can influence affinity at this subtype. nih.gov

Specific binding affinity values for beta-naloxol at the kappa (κ) opioid receptor (KOR) are not widely available in scientific literature. For the parent molecule naloxone, the affinity for the κ-opioid receptor is typically the lowest among the three classical opioid receptors (µ > δ > κ). wikipedia.org

Table 1: Comparative Opioid Receptor Binding Affinity Profile

This table provides a qualitative summary of beta-naloxol's affinity and quantitative data for its parent compound, naloxone, for reference. Ki is the inhibitor constant, where a lower value indicates higher binding affinity.

| Compound | Mu (µ) Receptor Affinity (Ki) | Delta (δ) Receptor Affinity (Ki) | Kappa (κ) Receptor Affinity (Ki) |

| Beta-Naloxol | Implied significant affinity nih.govresearchgate.net | Data not available | Data not available |

| Naloxone (Reference) | ~1.1 - 1.4 nM wikipedia.org | ~16 - 36.5 nM wikipedia.org | ~2.5 - 12 nM wikipedia.org |

The academic literature reviewed does not provide significant data regarding the binding affinity of beta-naloxol hydrochloride at non-opioid receptors. While studies have investigated the interactions of other opioids with targets like adrenergic or serotonin (B10506) receptors, specific findings for beta-naloxol are not prominently documented. mdpi.com

Receptor Signaling Pathway Modulation

G-Protein Coupling Efficiency and Specificity

The mu-opioid receptor primarily signals by coupling to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o). drugbank.comnih.gov This coupling initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase and modulation of ion channels. drugbank.com The concept of constitutive activity means that a population of MORs can couple to G-proteins and generate a basal signal even without a ligand bound. nih.govmdpi.com

The efficiency and specificity of a ligand's effect on G-protein coupling define its pharmacological profile. This compound, as a neutral antagonist, exhibits low efficiency in modulating this basal G-protein coupling. ucla.edunih.gov Its primary mechanism is competitive antagonism, where it occupies the receptor's binding site, thereby blocking agonists from binding and initiating a robust signaling response. It does not, however, possess the intrinsic efficacy to either promote or suppress the receptor's basal coupling to G-proteins. nih.gov Its specificity lies in its high affinity for the mu-opioid receptor, where it prevents agonist-mediated G-protein activation. ucla.edu

In contrast, an inverse agonist like naloxone (in a dependent state) actively modulates G-protein coupling by stabilizing an inactive conformation of the receptor. wikipedia.org This reduces the receptor's ability to couple to G-proteins, thereby decreasing the basal signaling output, an effect measured as reduced [35S]GTPγS binding. nih.govnih.gov Therefore, the key distinction in G-protein coupling modulation is that beta-naloxol is a passive blocker, while an inverse agonist is an active suppressor of constitutive receptor-G-protein interaction.

Beta-Arrestin Recruitment and Ligand Bias Determination

Beyond G-protein-mediated signaling, GPCRs can signal through an alternative pathway involving beta-arrestins (β-arrestins). mdpi.comnih.govnih.gov Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.govresearchgate.net This recruitment not only desensitizes G-protein signaling but also initiates a distinct wave of β-arrestin-mediated signaling, which can have different physiological consequences. mdpi.comnih.gov

"Ligand bias" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin). mdpi.comnih.govnih.gov Developing G-protein biased MOR agonists, which produce analgesia with minimal β-arrestin recruitment, has been a major goal in modern pharmacology to create safer analgesics. mdpi.comnih.gov

As a neutral antagonist, this compound is not expected to actively recruit β-arrestin. Its function is to occupy the receptor and block the binding of ligands that would otherwise initiate signaling, whether through G-protein or β-arrestin pathways. nih.govresearchgate.net The characterization of beta-naloxol as a compound with no effect on basal G-protein signaling strongly suggests a similar lack of intrinsic activity towards the β-arrestin pathway. ucla.edunih.gov Its role in this context is to prevent receptor activation and the subsequent conformational changes required for GRK phosphorylation and β-arrestin binding. Therefore, beta-naloxol is considered an unbiased antagonist, blocking both pathways equally by preventing the initial agonist binding event.

The table below summarizes the properties of beta-naloxol in the context of receptor signaling pathways.

| Signaling Property | This compound |

| Effect on Basal G-Protein Coupling | No significant effect; acts as a competitive blocker of agonist-induced coupling nih.govnih.gov |

| β-Arrestin Recruitment | Not expected to actively recruit β-arrestin; blocks agonist-induced recruitment nih.govresearchgate.net |

| Ligand Bias | Unbiased Antagonist (Blocks both G-protein and β-arrestin pathways by preventing agonist binding) |

Structure Activity Relationship Sar and Structural Biology of Beta Naloxol Hydrochloride

Influence of the C-6 Hydroxyl Configuration on Opioid Receptor Interaction

The orientation of the hydroxyl group at the C-6 position of the morphinan (B1239233) scaffold is a critical determinant of a ligand's affinity and functional activity at opioid receptors. In beta-naloxol, the hydroxyl group is in the beta-configuration (equatorial), which contrasts with the alpha-configuration (axial) in its epimer, alpha-naloxol. This stereochemical difference leads to distinct interactions within the receptor binding pocket.

Research comparing naloxone (B1662785) and its 6-hydroxy metabolites has revealed that the beta-hydroxyl group can alter the ligand's functional properties. While naloxone can act as an inverse agonist, particularly after chronic opioid exposure which may lead to constitutively active receptors, beta-naloxol is considered a neutral antagonist. nih.govresearchgate.net A neutral antagonist blocks the receptor from being activated by an agonist but does not affect the basal signaling activity of the receptor. nih.govmdpi.com In contrast, an inverse agonist can reduce the basal or constitutive activity of a receptor. researchgate.net This difference in functional activity is a direct consequence of the C-6 hydroxyl configuration.

Studies comparing the in vivo potencies of naltrexone (B1662487) and its 6-beta-hydroxy metabolite, 6-beta-naltrexol (B10792496) (a compound structurally very similar to beta-naloxol), have shown that while both are antagonists, their potency in precipitating withdrawal in morphine-dependent subjects can differ significantly. Naltrexone is considerably more potent than 6-beta-naltrexol in this regard. researchgate.net This suggests that the 6-beta-hydroxyl modification may influence the ligand's ability to interact with and stabilize different conformational states of the receptor.

The table below summarizes the comparative potencies of naloxone and its 6-alpha-naloxol metabolite in an in vivo model, which provides insight into the influence of the C-6 substituent.

| Condition | Relative Potency (Naloxone vs. 6-alpha-Naloxol) | Reference |

|---|---|---|

| Morphine-Naïve | Naloxone is 5-fold more potent | nih.gov |

| Single or Repeat Morphine Pretreatment (Full Session) | Naloxone is 65-fold more potent | nih.gov |

| Single or Repeat Morphine Pretreatment (Early Phase: 5-15 min) | Naloxone is ~100-fold more potent | nih.gov |

| Single or Repeat Morphine Pretreatment (Late Phase: 25-35 min) | Naloxone is 9-fold more potent | nih.gov |

Conformational Analysis of the Morphinan Ring System in Relation to Receptor Binding

The morphinan ring system, a rigid tetracyclic structure, is a key feature of many opioids. However, the C-ring (the cyclohexene (B86901) or cyclohexane (B81311) ring) can adopt different conformations, primarily the "chair" and "boat" forms. The preferred conformation of the C-ring is influenced by its substituents and, in turn, affects how the ligand fits into the opioid receptor binding site.

In naloxone, the C-6 ketone flattens the C-ring. The reduction of this ketone to a hydroxyl group in beta-naloxol allows the C-ring to adopt a more defined chair conformation. mdpi.com The chair conformation is generally more stable than the boat conformation due to reduced steric and torsional strain. fiveable.mequora.com The stability of the chair conformation is estimated to be about 5.5 kcal/mol greater than the boat form in unsubstituted cyclohexane. fiveable.me

Computational studies on naltrexol derivatives, which share the same morphinan backbone as naloxol (B12781492), have explored the energy differences between chair-like and boat-like conformations of the C-ring. nih.gov These studies have shown a correlation between the total energy difference of the conformers and the binding affinity for the mu-opioid receptor (MOR), as well as a correlation between the aqueous solvation free energy and the kappa-opioid receptor (KOR) binding affinity. nih.gov This suggests that the conformational equilibrium of the C-ring, influenced by the C-6 substituent, is a crucial factor in determining receptor affinity and selectivity. The equatorial position of the hydroxyl group in the chair conformation of beta-naloxol likely presents a different steric and electronic profile to the receptor compared to the axial hydroxyl in alpha-naloxol or the ketone in naloxone.

Key Pharmacophoric Elements for Opioid Antagonism Derived from Beta-Naloxol Scaffolds

The pharmacophore for morphinan-based opioid antagonists is well-established and is present in the beta-naloxol scaffold. The key elements essential for antagonist activity include:

Aromatic A-Ring with a Phenolic Hydroxyl Group at C-3: This group is crucial for hydrogen bonding interactions within the receptor binding pocket.

A Protonated Tertiary Amine (Nitrogen at position 17): This forms a critical ionic interaction with a conserved aspartate residue (Asp147 in the MOR) in the receptor. elifesciences.orgmdpi.com

An N-substituent: In beta-naloxol, this is an allyl group. The size and nature of this substituent are major determinants of whether a ligand is an agonist or an antagonist. Small alkyl groups like methyl are typically associated with agonist activity, while larger groups like allyl or cyclopropylmethyl confer antagonist properties. mdpi.com

The Rigid Morphinan Skeleton: This provides the correct spatial orientation of the pharmacophoric elements for high-affinity binding.

The C-6 beta-hydroxyl group in beta-naloxol acts as a modulator of this core pharmacophore. While not essential for antagonist activity, its presence and stereochemistry fine-tune the ligand's interaction with the receptor, leading to its characteristic neutral antagonist profile. nih.govresearchgate.net The increased lipophilicity of 6-desoxy compounds (lacking a C-6 hydroxyl or keto group) can lead to higher analgesic potency in agonists, suggesting the C-6 position lies in a region of the receptor where hydrophobic interactions can be significant. mdpi.com

Effects of Structural Modifications on Ligand-Receptor Kinetics and Thermodynamics

The kinetics (association and dissociation rates, kon and koff) and thermodynamics (changes in enthalpy, ΔH, and entropy, ΔS) of ligand-receptor binding provide a deeper understanding of the drug-receptor interaction beyond simple affinity (Ki). While specific kinetic and thermodynamic data for beta-naloxol hydrochloride are not extensively documented in the literature, studies on closely related compounds offer valuable insights into how the 6-beta-hydroxyl modification might influence these parameters.

Studies comparing the in vivo effects of naltrexone and 6-beta-naltrexol have suggested that the 6-beta-hydroxy derivative has a slower onset of receptor antagonist action. researchgate.net This implies a potential difference in the association rate constant (kon) or the rate at which the drug reaches the receptor in the central nervous system. A slower onset could be due to altered physicochemical properties affecting brain penetration or a slower association with the receptor itself.

The distinction between naloxone as an inverse agonist and beta-naloxol as a neutral antagonist also points to differences in their thermodynamic binding profiles and their ability to stabilize different receptor conformations. The binding of a neutral antagonist is typically expected to be less disruptive to the receptor's conformational equilibrium compared to an inverse agonist.

Metabolism and Preclinical Pharmacokinetics of Beta Naloxol Hydrochloride

Formation as a Primary Metabolite of Naloxone (B1662785)

Beta-naloxol is one of the principal metabolites of naloxone, formed through a reductive metabolic pathway. Following administration, naloxone is biotransformed via three main routes: glucuronidation, N-dealkylation, and the reduction of the 6-keto group. nih.gov The reduction of this ketone function results in the formation of naloxol (B12781492). nih.gov

Naloxol exists as two distinct stereoisomers (epimers): 6α-naloxol and 6β-naloxol. nih.gov Beta-naloxol is the 6β epimer and is considered an active metabolite, though it is less potent than its parent compound, naloxone. nps.org.aucaymanchem.com Along with naloxone-3-glucuronide (B1512897) and noroxymorphone (B159341), naloxol is detected in the urine, confirming it as a product of in vivo metabolism. nih.gov Studies in rats have identified naloxol as a minor metabolite found in various tissues following naloxone administration. nih.gov

Distribution Profiles in Preclinical Animal Models

Preclinical studies in rats have characterized the tissue distribution of naloxone and its metabolites. Following a subcutaneous dose of radiolabeled naloxone, the parent drug is extensively distributed. nih.gov Its metabolite, naloxol, was also detected in numerous tissues, indicating that it distributes beyond the site of its formation in the liver. nih.gov

In a study using male Wistar rats administered a 10 mg/kg subcutaneous dose of naloxone, naloxol was identified in the following tissues, demonstrating wide distribution: nih.gov

Kidney

Spleen

Lung

Heart

Skeletal Muscle

Liver

The table below details the peak concentrations of the parent drug, naloxone, in the brain and plasma of rats, which provides context for the environment in which beta-naloxol is distributed. nih.gov

| Naloxone Dose (s.c.) | Time to Peak | Peak Brain Concentration (ng/g) | Peak Plasma Concentration (ng/ml) |

|---|---|---|---|

| 1 mg/kg | 15 min | 506 | 119 |

| 10 mg/kg | 15 min | 4310 | 1270 |

Blood-Brain Barrier Permeation Characteristics in Animal Studies

While the parent compound naloxone readily crosses the blood-brain barrier (BBB), preclinical evidence suggests that its metabolite, beta-naloxol, has very limited capacity to penetrate the central nervous system. nih.govnih.gov

Direct studies on beta-naloxol's BBB permeation are limited; however, extensive research on the analogous metabolite, 6β-naltrexol, provides strong inferential evidence. In studies with adult mice, the brain levels of 6β-naltrexol were found to be approximately 10-fold lower than its plasma levels, indicating significant exclusion from the brain by the BBB. nih.gov The calculated brain-to-plasma concentration ratio (Kp ratio) for 6β-naltrexol was significantly below 1, confirming a barrier to its entry. nih.gov Given the close structural and chemical similarity between 6β-naltrexol and beta-naloxol, it is expected that beta-naloxol exhibits similarly poor permeation of the blood-brain barrier. This is further supported by early rat studies where naloxol was identified as a metabolite in peripheral tissues, but was not reported as being detected in the brain. nih.gov

The following table presents data on the brain-to-plasma distribution of 6β-naltrexol in a mouse model, which serves as a proxy for the expected BBB permeation of beta-naloxol. nih.gov

| Compound | Time Post-Injection | Brain to Plasma Ratio (Kp) | Interpretation |

|---|---|---|---|

| 6β-Naltrexol | 20 min | 0.13 | Limited BBB Permeation |

| 6β-Naltrexol | 45 min | 0.34 | Limited BBB Permeation |

Mechanistic Preclinical Pharmacodynamic Investigations of Beta Naloxol Hydrochloride

Computational Chemistry and Molecular Modeling of Beta Naloxol Hydrochloride

Molecular Docking Simulations and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For beta-naloxol hydrochloride, docking simulations are typically performed using the crystal structures of opioid receptors, primarily the mu-opioid receptor (MOR), to predict its binding mode. While specific studies focusing solely on beta-naloxol are not extensively detailed, its binding can be inferred from simulations of its parent compound, naloxone (B1662785), and other morphinan (B1239233) antagonists like naltrexone (B1662487) and β-funaltrexamine (β-FNA). nih.govbenthamopenarchives.combenthamopen.com

These simulations consistently show that the morphinan scaffold of antagonists settles into a well-defined binding pocket within the transmembrane (TM) helices of the receptor. nih.gov A critical and universally observed interaction is the formation of a salt bridge between the protonated nitrogen atom of the ligand and the highly conserved aspartate residue in TM3 (Asp147 in MOR). chapman.edu This ionic interaction is considered a primary anchor for opioid ligands. chapman.edu

Further interactions stabilize the antagonist in the binding pocket. The phenolic hydroxyl group of the A-ring typically forms a hydrogen bond with a key residue, such as a histidine in TM6. researchgate.net Molecular dynamics simulations reveal that antagonists like naltrexone and β-FNA also form a bond with Tyrosine at position 3.33 (Y3.33) in TM3. benthamopenarchives.comresearchgate.net The bulky N-substituent (an allyl group in naloxone and beta-naloxol) extends into a hydrophobic pocket, which is thought to be a key determinant of antagonist activity, preventing the receptor from adopting the active conformation required for G-protein signaling. nih.gov Molecular dynamics simulations of naloxone binding to the MOR have shown that its allyl group can create conflicts with several residues, preventing it from penetrating deeper into the binding pocket in the way that agonists like morphine do. nih.gov

| Ligand Moiety | Receptor Residue (Example) | Interaction Type | Significance |

|---|---|---|---|

| Protonated Amine | Asp3.32 (Asp147) | Ionic Bond / Salt Bridge | Primary anchor for binding. chapman.edu |

| Phenolic Hydroxyl (A-Ring) | His6.52 (His297) | Hydrogen Bond | Stabilizes the core scaffold. |

| Core Scaffold | Tyr3.33 (Tyr148) | Hydrogen Bond | Key interaction for antagonists. benthamopenarchives.comresearchgate.net |

| N-Allyl Group | Hydrophobic Pocket (TM2, TM3, TM7) | Hydrophobic Interactions | Contributes to antagonist activity by preventing active receptor conformation. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Opioid Antagonists

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. For opioid antagonists, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been successfully employed to build predictive models. nih.gov These models are constructed using datasets of structurally related antagonists, such as naltrindole (B39905) and naltrexone analogues, to understand the structural features that govern binding affinity and selectivity for mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov

In a representative CoMFA study, a large dataset of antagonists was used to generate statistically robust models for all three receptor subtypes. nih.gov The analysis revealed that variations in binding affinity are predominantly influenced by steric interactions rather than electrostatic interactions. nih.gov The resulting 3D contour maps from the CoMFA models highlight specific regions around the aligned molecules where bulky (sterically favored) or less bulky (sterically disfavored) substituents would enhance or decrease binding affinity. These models provide a powerful tool for the rational design of new antagonists with improved potency and selectivity. nih.gov The predictive power of these models is often validated internally using cross-validation techniques (leave-one-out) and externally with test sets of compounds not used in model generation. nih.gov

| Opioid Receptor Subtype | Cross-Validated q² | Non-Cross-Validated r² | Field Contribution |

|---|---|---|---|

| Delta (δ) | 0.69 | 0.91 | Steric fields dominated over electrostatic fields. |

| Mu (μ) | 0.67 | 0.92 | |

| Kappa (κ) | 0.60 | 0.96 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For opioid antagonists, pharmacophore models are developed either based on a set of known active ligands (ligand-based) or from the ligand-binding site of the receptor's crystal structure (structure-based). nih.govresearchgate.net These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active antagonists. nih.gov

A typical pharmacophore for a mu-opioid receptor antagonist includes several key features:

A positive ionizable (PI) feature, representing the protonated amine that interacts with Asp3.32. researchgate.net

One or more hydrophobic (H) or aromatic (Ar) regions, corresponding to the core rings of the morphinan structure. researchgate.net

Hydrogen bond acceptor (HBA) and/or hydrogen bond donor (HBD) sites, representing the hydroxyl groups. researchgate.net

Studies have successfully generated and validated pharmacophore models for MOR antagonists. nih.govresearchgate.net For example, ligand-based models have been created that can effectively distinguish antagonists from agonists and inactive compounds. nih.gov These models, when used to screen compound libraries, have led to the identification of novel chemical scaffolds with MOR antagonist activity, demonstrating the utility of this approach in drug discovery. nih.gov Virtual screening campaigns have successfully docked millions of virtual compounds against opioid receptors to discover new antagonists. biorxiv.orgnih.gov

| Pharmacophoric Feature | Description | Corresponding Chemical Group in Beta-Naloxol |

|---|---|---|

| Positive Ionizable (PI) | A positively charged group, typically a protonated amine. | Tertiary amine nitrogen |

| Hydrophobic (H) / Aromatic (Ar) | Non-polar regions that engage in van der Waals or pi-stacking interactions. | Phenolic ring and other alicyclic rings |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | Phenolic hydroxyl, 14-hydroxyl, 6-hydroxyl |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | Oxygen atoms of the hydroxyl and ether groups |

Molecular Dynamics Simulations to Explore Binding Conformations and Receptor Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a ligand-receptor complex at an atomic level. For opioid antagonists like beta-naloxol, MD simulations can reveal the stability of the docked pose, the dynamics of key interactions, and the conformational changes induced in the receptor upon binding. nih.govbenthamopenarchives.comresearchgate.net

Simulations of antagonists such as naltrexone and naloxone bound to the mu-opioid receptor have shown that the ligand remains stably bound in the orthosteric pocket throughout the simulation. nih.govbenthamopen.com A key finding from these studies is the distinct binding modes and receptor dynamics for antagonists compared to agonists. benthamopenarchives.comresearchgate.net While both classes interact with the crucial Asp3.32 residue, antagonists tend to form stable interactions with residues like Tyr3.33 in TM3. In contrast, agonists often interact with His6.52 in TM6, pulling the receptor into an active conformation. benthamopenarchives.comresearchgate.netresearchgate.net

Furthermore, MD simulations have highlighted the importance of a "3-7 lock," a hydrogen bond between Asp3.32 and Tyr7.43, in maintaining the inactive state of the receptor. benthamopenarchives.comresearchgate.net Simulations show that this lock remains intact when an antagonist is bound, but it tends to break upon agonist binding, which is a critical step in receptor activation. benthamopenarchives.comresearchgate.net These dynamic insights complement the static picture from molecular docking and are crucial for understanding the mechanistic differences between opioid agonists and antagonists. nih.gov

| Observation | Description | Implication for Antagonism |

|---|---|---|

| Stable Binding Pose | The antagonist remains firmly anchored in the binding pocket over time. nih.gov | Confirms the stability of key interactions predicted by docking. |

| Distinct Interaction Pattern | Antagonists form stable H-bonds with Y3.33, unlike agonists which favor H6.52. benthamopenarchives.comresearchgate.net | This differential interaction pattern is a key determinant of antagonist versus agonist activity. |

| Maintenance of "3-7 Lock" | The hydrogen bond between TM3 (Asp3.32) and TM7 (Tyr7.43) is preserved. benthamopenarchives.comresearchgate.net | Stabilizes the receptor in an inactive conformation, preventing G-protein activation. |

| Limited Conformational Change | The receptor does not undergo the large-scale conformational rearrangements associated with activation. nih.gov | The ligand acts as a "true" antagonist by preventing the structural changes required for signaling. |

Comparative Pharmacology of Beta Naloxol Hydrochloride Within Opioid Antagonist Classes

Comparison with Other Peripherally Acting Opioid Receptor Antagonists (e.g., Naloxegol, Methylnaltrexone) in Preclinical Assays

Peripherally acting mu-opioid receptor antagonists (PAMORAs) are designed to block the peripheral effects of opioids, such as opioid-induced constipation, without reversing the central analgesic effects. This is typically achieved by modifying the antagonist molecule to limit its ability to cross the blood-brain barrier.

Naloxegol is a PEGylated derivative of naloxone (B1662785). nih.govhra.nhs.uk In preclinical in vitro assays, naloxegol acts as a selective and competitive mu-opioid receptor antagonist, similar to naloxone, though it is reported to be 3 to 10-fold less potent. nih.gov In vivo preclinical models in mice demonstrate that, unlike naloxone which is only effective in blocking fentanyl's effects when given subcutaneously, naloxegol effectively counteracts the constipating effects of fentanyl without affecting analgesia when administered either subcutaneously or orally. nih.gov

Methylnaltrexone is a quaternary amine derivative of naltrexone (B1662487), and its positive charge restricts its passage across the blood-brain barrier. elsevierpure.comnih.gov Preclinical studies confirm that it acts as a peripheral mu-opioid receptor antagonist. elsevierpure.com

Direct preclinical assays comparing beta-naloxol hydrochloride with naloxegol or methylnaltrexone are not prominent in the available literature. However, a comparison can be drawn based on their distinct intended mechanisms. Beta-naloxol and its related compounds have been studied primarily for their property of neutral antagonism within the central nervous system. researchgate.net In contrast, naloxegol and methylnaltrexone have been specifically developed and evaluated in preclinical assays to demonstrate their peripheral restriction and efficacy in counteracting peripheral opioid effects like reduced gastrointestinal transit. nih.govnih.govelsevierpure.com

| Compound | Primary Mechanism of Action | Key Preclinical Finding | Primary Locus of Action |

|---|---|---|---|

| beta-Naloxol | Neutral antagonism at MOR nih.gov | Precipitates minimal withdrawal in opioid-dependent models compared to naloxone/naltrexone. researchgate.netnih.gov | Central and Peripheral |

| Naloxegol | Peripherally restricted MOR antagonism (PEGylation) nih.gov | Counteracts opioid-induced constipation without affecting central analgesia in mice. nih.gov | Peripheral nih.gov |

| Methylnaltrexone | Peripherally restricted MOR antagonism (Quaternary amine) elsevierpure.com | Rapidly induces laxation in preclinical models without reversing central analgesia. elsevierpure.com | Peripheral elsevierpure.com |

Differential Effects on Opioid Receptor Subtypes and Associated Biological Responses (preclinical)

The pharmacological profile of beta-naloxol has been predominantly characterized at the mu-opioid receptor (MOR). The key biological response associated with its action in preclinical studies is the antagonism of mu-agonist effects, such as morphine-induced antinociception, coupled with a significantly lower potency for precipitating withdrawal in dependent states. nih.govresearchgate.net This differential effect is attributed to its neutral antagonism at the MOR. nih.gov

While the interaction of beta-naloxol with kappa- and delta-opioid receptors has been less extensively detailed in the provided research, opioid antagonists often exhibit varying affinities for the different receptor subtypes. For instance, naltrexone has a high affinity for mu-opioid receptors and a lower affinity for kappa-opioid receptors. mcgill.ca Naloxone also binds to all three opioid receptors but has the highest affinity for the mu receptor. nih.gov The specific binding affinities and functional activities of beta-naloxol at the kappa- and delta-opioid receptor subtypes in preclinical assays are not as well-defined as its activity at the mu receptor. The major focus of preclinical investigation has been on its unique properties as a neutral antagonist at the MOR and the resulting biological response of reduced withdrawal precipitation. nih.govresearchgate.netnih.gov

Advanced Research Perspectives and Future Directions for Beta Naloxol Hydrochloride

Investigating Role in Sustained Receptor Activity and Opioid Dependence Mechanisms (preclinical)

The mu-opioid receptor can exhibit basal signaling activity, which is thought to be amplified after prolonged exposure to opioid agonists. researchgate.net Inverse agonists like naloxone (B1662785) are believed to suppress this basal activity, contributing to the intensity of precipitated withdrawal. researchgate.netmdpi.com Compounds that act as "neutral" antagonists block the receptor without affecting this basal activity. Research indicates that 6β-naltrexol behaves more like a neutral antagonist, which could be advantageous in therapeutic contexts. researchgate.net

Future preclinical studies on beta-naloxol hydrochloride will be essential to determine if it shares this characteristic of reduced inverse agonism. Investigating its long-term effects on mu-opioid receptor signaling and downstream pathways in models of chronic opioid exposure will clarify its potential influence on the neurobiological mechanisms that underpin opioid dependence and withdrawal. nih.govdrugsandalcohol.ie

Table 1: Comparative Preclinical Potency in Precipitating Withdrawal

| Compound | Relative Potency vs. Naltrexone (B1662487) | Relative Potency vs. Naloxone | Key Finding |

|---|---|---|---|

| 6β-Naltrexol | ~77-fold less potent | ~30-fold less potent | Precipitated only minimal withdrawal symptoms in a chronic dependence model. researchgate.net |

| Naloxone | Less potent | N/A | A potent inverse agonist that precipitates significant withdrawal. researchgate.net |

| Naltrexone | N/A | More potent | A potent inverse agonist that precipitates significant withdrawal. researchgate.net |

Exploration of Novel Molecular Targets and Off-Target Interactions

While the primary molecular target of beta-naloxol is understood to be the mu-opioid receptor, a comprehensive understanding of its pharmacology requires exploring potential novel molecular targets and off-target interactions. mdpi.com Drugs of abuse impact multiple neurotransmitter systems, and compounds that interact with the opioid system may have broader effects. frontiersin.org For example, interactions between the opioid system and beta-adrenergic receptors have been explored in preclinical cancer models, suggesting that combined targeting of these systems could have synergistic effects. nih.govmdpi.com

Development of Advanced Analytical Techniques for Quantifying Beta-Naloxol in Biological Matrices (preclinical)

Accurate quantification of drug metabolites in biological matrices such as plasma, urine, and tissue homogenates is fundamental to preclinical pharmacological research. The development of robust and sensitive analytical methods is crucial for pharmacokinetic and pharmacodynamic studies of beta-naloxol. Historically, techniques for related compounds like naltrexone and its metabolites have included thin-layer chromatography (TLC) combined with radiolabeling, as well as gas chromatography-mass spectrometry (GC-MS). nih.gov

Modern analytical chemistry offers more advanced techniques with higher sensitivity and specificity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful method for quantifying small molecules in complex biological samples. nih.gov The development of a validated HPLC-MS/MS method for beta-naloxol would enable precise measurement of its concentration, facilitating detailed preclinical studies of its absorption, distribution, metabolism, and excretion (ADME). Such methods often involve sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from matrix interference. nih.govjapsonline.com

Table 2: Analytical Techniques for Quantifying Opioid Metabolites in Biological Matrices

| Technique | Principle | Application for Beta-Naloxol |

|---|---|---|

| HPLC-MS/MS | Separates compounds by liquid chromatography and detects them by mass-to-charge ratio for high sensitivity and specificity. nih.gov | Considered the gold standard for quantitative bioanalysis of small molecules like beta-naloxol in preclinical studies. dntb.gov.ua |

| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. | A well-established method, previously used for related compounds, that could be adapted for beta-naloxol, potentially requiring derivatization. nih.gov |

| Immunoassays (e.g., ELISA) | Uses antibodies to detect the presence of a specific substance. | Could be developed for rapid screening, but may have cross-reactivity with naloxone and other metabolites, requiring confirmation by a more specific method like LC-MS/MS. japsonline.com |

Integration of Multi-Omics Data for Comprehensive Pharmacological Understanding

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of the biological impact of a compound. nashbio.commdpi.com This approach is transforming drug discovery by revealing novel drug targets and providing a deeper understanding of disease mechanisms. mdpi.com While specific multi-omics studies on beta-naloxol have not been extensively reported, this represents a significant future direction.

By applying multi-omics technologies in preclinical models, researchers could map the global changes in gene expression, protein levels, and metabolic pathways that occur following exposure to this compound. nih.gov This could identify compensatory mechanisms in the brain's reward circuitry, uncover novel biomarkers of drug response, and provide a comprehensive understanding of its pharmacological effects far beyond its primary receptor interaction. nih.govjptcp.com Integrating these complex datasets can help construct detailed regulatory networks, offering profound insights into the compound's mechanism of action. mdpi.com

Potential for Derivatization into Novel Opioid Probes or Research Tools

This compound serves as a valuable chemical scaffold for the development of novel research tools to investigate the opioid system. Chemical derivatization strategies can be used to create fluorescent probes, photo-affinity labels, and other molecular tools from opioid-based structures. nih.gov For example, naloxone has been chemically modified to create "caged" antagonists that can be activated by light, allowing researchers to study the kinetics of opioid receptor signaling with high temporal precision. nih.gov

Similarly, beta-naloxol could be derivatized with fluorophores to create probes for visualizing opioid receptors in cells and tissues. Such tools are invaluable for studying receptor trafficking, distribution, and interactions with other proteins. Furthermore, incorporating photo-affinity labeling groups and click chemistry handles could enable the identification of novel binding partners and provide a deeper understanding of the subcellular localization of these interactions. nih.gov These advanced chemical probes derived from beta-naloxol could significantly enhance the toolkit available for opioid research. nih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of beta-Naloxol hydrochloride to ensure high yield and purity?

- Methodological Answer: Synthesis optimization requires strict control of reaction temperature (typically 25–40°C), pH (adjusted to 6.5–7.5 to prevent degradation), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization in methanol or ethanol is essential. Purity validation should follow pharmacopeial standards, including loss on drying (<1.0%) and chromatographic purity (>98.5%) using HPLC with a C18 column and UV detection at 280 nm . Reproducibility hinges on documenting reaction conditions and intermediate characterization (e.g., melting point, IR spectroscopy) .

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer: A combination of NMR (¹H and ¹³C), FT-IR, and mass spectrometry is recommended. For example:

- ¹H NMR should show characteristic peaks for the morphinan backbone (e.g., aromatic protons at δ 6.8–7.2 ppm and hydroxyl groups at δ 4.5–5.0 ppm).

- FT-IR should confirm the presence of C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹) bonds.

- High-resolution mass spectrometry (HRMS) must match the theoretical molecular ion [C₁₉H₂₁NO₄·HCl + H]⁺ at m/z 364.14. Cross-referencing with USP/EP monographs ensures alignment with certified reference materials .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles are mandatory.

- Ventilation: Use fume hoods for weighing and dissolving to avoid inhalation of fine particles.

- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management: Collect solid spills mechanically; avoid aqueous cleanup to prevent unintended dissolution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?

- Methodological Answer: Systematic solubility studies should be conducted under controlled conditions (25°C ± 0.5°C) using USP-defined solvents (water, methanol, ethanol). Use saturation shake-flask methods with HPLC quantification. For conflicting data, validate solvent purity (e.g., residual water in ethanol alters solubility) and employ Karl Fischer titration to quantify solvent moisture. Discrepancies often arise from polymorphic forms; X-ray diffraction (XRD) can identify crystalline variations .

Q. What analytical strategies effectively identify and quantify process-related impurities in this compound batches?

- Methodological Answer:

- Thin-Layer Chromatography (TLC): Use silica gel plates with ethyl acetate/water/acetic acid (10:3:3) as the mobile phase. Spot detection via iodine vapor reveals impurities at Rf values distinct from the principal compound .

- HPLC-DAD: Employ a gradient method (0.1% TFA in water/acetonitrile) with a C18 column. Quantify impurities like desmethyl analogs or oxidation products against EP-certified impurity standards .

- Forced Degradation Studies: Expose samples to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to simulate stability challenges and profile degradation impurities .

Q. How should in vitro studies be designed to evaluate this compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Buffer Preparation: Use USP buffers (pH 1.2, 4.5, 6.8, 7.4) adjusted to physiological ionic strength.

- Stress Testing: Incubate solutions at 37°C ± 1°C and 45°C ± 1°C for 0–72 hours. Sample aliquots at intervals (0h, 24h, 48h, 72h) and analyze via HPLC for degradation products.

- Light Sensitivity: Expose solid and solution forms to 1.2 million lux-hours of visible light and UV (320–400 nm) per ICH Q1B guidelines. Compare results to unexposed controls .

Q. What experimental approaches are recommended to investigate this compound’s pharmacokinetic interactions with opioid receptor antagonists?

- Methodological Answer:

- In Vitro Binding Assays: Use HEK-293 cells transfected with μ-opioid receptors. Competitive binding studies with radiolabeled naloxone (³H-naloxone) quantify IC₅₀ values.

- In Vivo Studies: Administer this compound (0.1–10 mg/kg, IV/PO) in rodent models pre-treated with morphine. Monitor opioid withdrawal symptoms (e.g., paw tremors, diarrhea) and serum levels via LC-MS/MS to assess bioavailability and receptor occupancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.